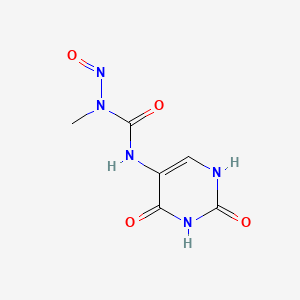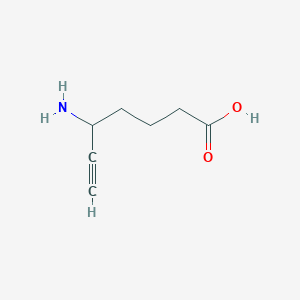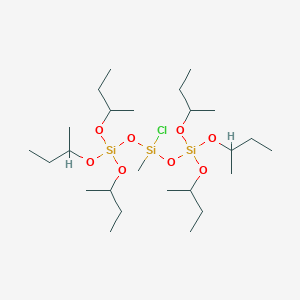
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- is a complex organic compound with the molecular formula C7H9N5O4 and a molecular weight of 227.1775 This compound is known for its unique structure, which includes a nitroso group and a tetrahydropyrimidinyl moiety
Preparation Methods
The synthesis of Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- can be achieved through several methods. One common approach involves the reaction of N-methyl-N-nitrosourea with a suitable pyrimidine derivative under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Urea, 1-methyl-1-nitroso-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its reactivity with nucleic acids makes it a valuable tool in studying DNA and RNA modifications.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where it transfers its methyl group to nucleophiles such as nucleobases in nucleic acids . This can lead to mutations and other modifications in the DNA or RNA, making it a potent tool in genetic studies. The molecular targets include nucleic acids, and the pathways involved are primarily those related to DNA and RNA synthesis and repair.
Comparison with Similar Compounds
Properties
CAS No. |
58494-42-1 |
|---|---|
Molecular Formula |
C6H7N5O4 |
Molecular Weight |
213.15 g/mol |
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C6H7N5O4/c1-11(10-15)6(14)8-3-2-7-5(13)9-4(3)12/h2H,1H3,(H,8,14)(H2,7,9,12,13) |
InChI Key |
ZLMJEQGWFPWXSL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)NC1=CNC(=O)NC1=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Bromophenyl)prop-1-en-1-yl]-2-(3-cyclohexylpropyl)piperidine](/img/structure/B14615981.png)



![2-[(2-Fluorophenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616007.png)









